3-Chloro-D-tyrosine methyl ester
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Overview
Description
3-Chloro-D-tyrosine methyl ester: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is replaced by a chlorine atom, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-D-tyrosine methyl ester typically involves the chlorination of D-tyrosine followed by esterification. One common method includes the use of thionyl chloride (SOCl₂) for chlorination, followed by reaction with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production methods for amino acid methyl esters often involve the use of methanol and trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-D-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino or thiol-substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-D-tyrosine methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated amino acids on protein structure and function.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 3-Chloro-D-tyrosine methyl ester involves its incorporation into proteins in place of tyrosine. This can affect protein folding, stability, and function due to the presence of the chlorine atom, which can alter hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
3-Bromo-D-tyrosine methyl ester: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-D-tyrosine methyl ester: Similar structure but with an iodine atom instead of chlorine.
L-tyrosine methyl ester: The non-halogenated version of the compound.
Uniqueness: 3-Chloro-D-tyrosine methyl ester is unique due to the presence of the chlorine atom, which can confer different reactivity and biological properties compared to its brominated or iodinated counterparts .
Properties
CAS No. |
690954-95-1 |
---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
KWTIOVPQMRSIJF-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
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